molecular formula C7H13N3 B1440176 1-Isopropyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174866-04-6

1-Isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No. B1440176
CAS RN: 1174866-04-6
M. Wt: 139.2 g/mol
InChI Key: ANFVWVAMNUWQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with isopropyl and methyl groups attached. The molecular weight of this compound is 125.1716 .


Physical And Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found.

Advantages and Limitations for Lab Experiments

The use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a relatively long shelf-life. Third, it is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to its use. For example, it is not water soluble, which can make it difficult to use in certain experiments. In addition, it can be difficult to separate the two isomers, this compound and MIP, which can limit its utility in certain experiments.

Future Directions

There are several potential future directions for the use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in scientific research. First, it could be used to study the role of enzymes in metabolic pathways, as well as the structure and function of proteins and enzymes. Second, it could be used to study the reactivity of organic molecules, as well as the synthesis of pharmaceuticals. Third, it could be used to study the biochemical and physiological effects of this compound on the body, such as its effects on inflammation, pain, and cognitive function. Finally, it could be used to study the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or cognitive enhancer.

Scientific Research Applications

1-Isopropyl-4-methyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the study of biochemical pathways, and organic chemistry. In the pharmaceutical field, this compound has been used in the synthesis of several drugs, including anticonvulsants and anti-inflammatory agents. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes, as well as to investigate the role of enzymes in metabolic pathways. In organic chemistry, this compound has been used to study the reactivity of organic compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-methyl-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVWVAMNUWQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174866-04-6
Record name 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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